N-((6-(diethylamino)pyridin-3-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
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Description
N-((6-(diethylamino)pyridin-3-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a complex organic compound that features a pyridine ring substituted with a diethylamino group and a methylene bridge connecting to an isonicotinamide moiety The compound also includes a tetrahydrothiophene ring attached via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available 6-(diethylamino)pyridine-3-carbaldehyde and 2-hydroxyisonicotinamide.
Formation of Intermediate: The aldehyde group of 6-(diethylamino)pyridine-3-carbaldehyde is reacted with a suitable reducing agent, such as sodium borohydride, to form the corresponding alcohol.
Ether Formation: The alcohol is then reacted with tetrahydrothiophene-3-ol in the presence of a strong base like sodium hydride to form the ether linkage.
Final Coupling: The intermediate is coupled with 2-hydroxyisonicotinamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity.
Properties
IUPAC Name |
N-[[6-(diethylamino)pyridin-3-yl]methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c1-3-24(4-2)18-6-5-15(12-22-18)13-23-20(25)16-7-9-21-19(11-16)26-17-8-10-27-14-17/h5-7,9,11-12,17H,3-4,8,10,13-14H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQFZETYTXLZJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=C(C=C1)CNC(=O)C2=CC(=NC=C2)OC3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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